4-ethyl-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the reaction of 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Triazole-Pyrimidine Hybrids: Investigated for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
4-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of ethyl and methoxyphenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H28N2O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O3/c1-5-25-26(20-8-14-23(31-3)15-9-20)28-29(18-19-6-12-22(30-2)13-7-19)27(25)21-10-16-24(32-4)17-11-21/h6-17H,5,18H2,1-4H3 |
InChI Key |
GERYOJYIRZSQDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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